5-Cyclobutylfuran-2-carbaldehyde
Description
5-Cyclobutylfuran-2-carbaldehyde is a furan-derived aldehyde featuring a cyclobutyl substituent at the 5-position of the aromatic ring and a formyl group (-CHO) at the 2-position. This compound is of interest in organic synthesis due to the aldehyde's versatility in cross-coupling reactions, condensations, and as a precursor for pharmaceuticals or materials science applications.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5-cyclobutylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H10O2/c10-6-8-4-5-9(11-8)7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
LTPWFCGRXGYHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylfuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-cyclobutylfuran with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 2-position of the furan ring .
Industrial Production Methods: Industrial production of 5-Cyclobutylfuran-2-carbaldehyde may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation: 5-Cyclobutylfuran-2-carboxylic acid
Reduction: 5-Cyclobutylfuran-2-methanol
Substitution: Halogenated or nitrated derivatives of 5-Cyclobutylfuran-2-carbaldehyde.
Scientific Research Applications
5-Cyclobutylfuran-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Cyclobutylfuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The furan ring may also participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-cyclobutylfuran-2-carbaldehyde with structurally related carbaldehyde derivatives, focusing on substituent effects, physical properties, and reactivity.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Core Heteroatom Influence: Furan vs. Thiophene-based analogs (e.g., compound 3) exhibit strong C=O IR stretches (~1672 cm⁻¹) due to sulfur’s electron-withdrawing effect, whereas furan derivatives may display slightly lower C=O frequencies .
Substituent Effects: Cyclobutyl vs. Bulky Groups: The cyclobutyl group in the target compound introduces steric strain but less π-conjugation compared to carbazole (6a) or diphenylamino (6b) substituents. Bulkier groups in 6a and 6b elevate melting points (140–145°C and 75–80°C, respectively) due to increased molecular weight and intermolecular interactions. The cyclobutyl group’s smaller size may result in a lower melting point than 6a but higher than 6b.
Reactivity and Applications :
- Thiophene carbaldehydes (e.g., 3, 6a–c) are used in organic electronics (e.g., OLEDs) due to sulfur’s polarizability and extended conjugation . The furan analog, with its oxygen-centered electron density, may favor applications in asymmetric catalysis or bioactive molecule synthesis.
- The strained cyclobutyl group in the target compound could enhance reactivity in ring-opening or Diels-Alder reactions compared to unstrained analogs.
Synthetic Methodology :
- The target compound may be synthesized via analogous palladium-catalyzed cross-couplings (as in , §3.2.2–3.2.3) or direct formylation of a pre-functionalized furan. Thiophene-based compounds 3 and 6a–c were synthesized using bromination and Suzuki couplings, suggesting adaptable routes for the furan derivative .
Biological Activity
5-Cyclobutylfuran-2-carbaldehyde is an organic compound notable for its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
5-Cyclobutylfuran-2-carbaldehyde has the molecular formula and a molecular weight of approximately 138.16 g/mol. The compound features a furan ring substituted with a cyclobutyl group and an aldehyde functional group, which significantly influences its reactivity and biological interactions.
Synthesis
The synthesis of 5-Cyclobutylfuran-2-carbaldehyde typically involves the cyclization of appropriate precursors. A common method includes using Vilsmeier-Haack reagents (DMF and POCl3) to introduce the aldehyde group at the 2-position of the furan ring. Advanced synthetic methods may involve continuous flow reactors and purification techniques to ensure high yield and purity.
The biological activity of 5-Cyclobutylfuran-2-carbaldehyde is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites in proteins and other biological molecules. This interaction can lead to various biological effects, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of 5-Cyclobutylfuran-2-carbaldehyde:
- Antimicrobial Activity : In vitro assays demonstrated that 5-Cyclobutylfuran-2-carbaldehyde inhibited the growth of Gram-positive bacteria, suggesting its potential use as an antibacterial agent.
- Anti-inflammatory Studies : Animal models have shown that treatment with this compound resulted in reduced inflammation markers, indicating its therapeutic potential in managing inflammatory conditions.
Comparative Analysis
To understand the uniqueness of 5-Cyclobutylfuran-2-carbaldehyde, it is useful to compare it with similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Ethylfuran-2-carbaldehyde | Furan derivative | Ethyl substitution enhances solubility |
| 5-Methylfuran-2-carbaldehyde | Furan derivative | Methyl group may influence reactivity |
| 5-Cyclopentylfuran-2-carbaldehyde | Furan derivative | Cyclopentyl group introduces different sterics |
| 5-Cyclobutylfuran-2-carbaldehyde | Furan derivative | Cyclobutyl substitution alters electronic properties |
The cyclobutyl group in 5-Cyclobutylfuran-2-carbaldehyde provides distinct steric and electronic properties compared to other furan derivatives, potentially leading to novel reactivity profiles and biological activities not present in related compounds.
Research Applications
The compound's unique properties make it a valuable intermediate in organic synthesis and medicinal chemistry. Its potential applications include:
- Drug Development : Investigated as a lead compound for developing new anti-inflammatory or antimicrobial drugs.
- Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of 5-Cyclobutylfuran-2-carbaldehyde. Future studies should focus on:
- Detailed pharmacological evaluations in various disease models.
- Exploration of structure-activity relationships to optimize its therapeutic potential.
- Investigation into its safety profile and toxicity in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
